Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-5-10(7-14-8-11)9-3-2-4-12(15)6-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEDVSREQZLUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Esterification
A widely adopted method involves converting 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid to its methyl ester via acyl chloride intermediates. This two-step process, adapted from pyridine-2-carboxylate syntheses, begins with treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane under catalytic DMF. The resulting acyl chloride is then reacted with methanol in the presence of triethylamine (TEA) to yield the ester.
Mechanistic Insights :
The reaction proceeds through nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to a reactive acyl chloride. Subsequent methanolysis forms the methyl ester. Notably, this method achieves yields of 70–88% for analogous pyridine carboxylates.
Optimization Considerations :
-
Solvent Choice : Dichloromethane is preferred due to its inertness and ability to dissolve both polar and nonpolar intermediates.
-
Catalyst : DMF (1 μL per 0.5 g substrate) accelerates acyl chloride formation by stabilizing the transition state.
-
Purification : Column chromatography with ethyl acetate/dichloromethane (8:2) effectively isolates the product.
Acid-Catalyzed Fischer Esterification
Direct esterification of 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid with methanol under acidic conditions offers a one-pot alternative. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the equilibrium-driven reaction, though prolonged reflux (24–48 hours) is required for satisfactory conversion.
Limitations :
-
Lower yields (50–65%) compared to acyl chloride routes due to equilibrium constraints.
-
Requires excess methanol (10–20 equivalents) to shift equilibrium toward the ester.
Cyclocondensation Approaches to the Pyridine Core
Hantzsch-Type Synthesis
The classical Hantzsch pyridine synthesis can be modified to incorporate the 3-hydroxyphenyl and ester groups. A diketone (e.g., acetylacetone) reacts with ammonium acetate and a β-keto ester (e.g., methyl acetoacetate) in ethanol under reflux. The 3-hydroxyphenyl group is introduced via a Michael addition prior to cyclization.
Example Protocol :
-
Michael Addition : 3-Hydroxybenzaldehyde undergoes aldol condensation with acetylacetone in the presence of piperidine.
-
Cyclization : The resulting enone reacts with methyl acetoacetate and ammonium acetate at 80°C for 12 hours.
-
Oxidation : Air oxidation converts the dihydropyridine intermediate to the aromatic pyridine.
Yield : 40–55%, with regioselectivity challenges at the hydroxyphenyl incorporation stage.
Itaconic Acid-Based Cyclization
Itaconic acid serves as a versatile precursor for pyridine derivatives. In a five-step sequence:
-
Amidation : Itaconic acid reacts with aniline to form a pyrrolidinone intermediate.
-
Oxidation : Selective oxidation of the pyrrolidinone generates a pyridine-3-carboxylic acid derivative.
-
Esterification : Methyl ester formation via acyl chloride or Fischer methods.
Advantages :
Cross-Coupling Strategies for Aryl Group Introduction
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 5-bromopyridine-3-carboxylate and 3-hydroxyphenylboronic acid installs the aryl group.
Typical Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2 equivalents).
-
Solvent : DME/H₂O (4:1) at 90°C for 8 hours.
Ullmann Coupling
Copper(I)-mediated coupling of 5-iodopyridine-3-carboxylate with 3-hydroxyphenol under ligand-free conditions:
Reaction Parameters :
-
Catalyst : CuI (10 mol%).
-
Base : Cs₂CO₃ (3 equivalents).
-
Solvent : DMSO at 120°C for 24 hours.
Challenges :
-
Requires protection of the phenolic -OH group (e.g., as a TBS ether).
-
Moderate yields (50–65%) due to homocoupling side reactions.
Protection and Deprotection Strategies
Hydroxyl Group Protection
Ester Hydrolysis and Reformation
-
Hydrolysis : LiOH in THF/H₂O (3:1) cleaves the methyl ester to the carboxylic acid (90% yield).
-
Re-esterification : Repeating the acyl chloride method restores the ester without epimerization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(3-oxophenyl)pyridine-3-carboxylate.
Reduction: Formation of 5-(3-hydroxyphenyl)pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate is being investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated that similar pyridine compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Research indicates that pyridine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
Pharmacology
The compound's pharmacological profile suggests potential applications in:
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyridine derivatives that target protein tyrosine phosphatases .
- Neuropharmacology : Given the structural similarities with known psychoactive compounds, this compound could be explored for its effects on neurotransmitter systems .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyridine derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against common bacterial strains. Results indicated promising antimicrobial activity comparable to established antibiotics .
Case Study 2: Enzyme Inhibition Assays
Research conducted on enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cancer progression. This suggests a potential role in cancer therapeutics .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The following pyridine-3-carboxylate derivatives share structural similarities but differ in substituent groups, which significantly influence their physicochemical and functional properties:
Physicochemical Properties
- Lipophilicity (logP): Methyl pyridine-3-carboxylate (HS-207) has a calculated logP of 0.88 ± 0.22, lower than 1,2-dimethoxybenzene derivatives (logP ~1.96) due to its simpler structure . The 3-hydroxyphenyl group in the target compound likely increases logP slightly compared to HS-207 but remains lower than non-polar aromatic substituents.
- Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group provides hydrogen-bond donors/acceptors, improving interactions with biological targets compared to methyl or bromomethyl substituents .
Biological Activity
Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including one-pot reactions and traditional synthetic routes. The most common method involves the reaction of pyridine derivatives with substituted phenols under specific conditions to yield the desired ester.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 8 to 32 µg/mL, indicating moderate to strong antimicrobial efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
| Escherichia coli | >128 |
2.2 Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies reveal that this compound can reduce cell viability significantly, with effects observed at concentrations as low as 10 µM. The structure-activity relationship indicates that modifications to the phenolic group can enhance its cytotoxic effects.
In a comparative study, this compound reduced A549 cell viability by approximately 63% at a concentration of 100 µM, compared to untreated controls .
| Compound | Viability (%) | Concentration (µM) |
|---|---|---|
| This compound | 63 | 100 |
| Cisplatin (control) | 19.7 | 10 |
2.3 Opioid Receptor Activity
Interestingly, related compounds in the same class have been studied for their interactions with opioid receptors. For instance, derivatives of this compound have shown varying degrees of agonist and antagonist activities at mu (μ), delta (δ), and kappa (κ) opioid receptors. Some studies report that modifications to the nitrogen substituents can lead to enhanced agonist activity at μ receptors while maintaining antagonist properties at κ receptors .
3. Case Studies
Several case studies have explored the biological activities of this compound and related compounds:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyridine derivatives against clinically relevant pathogens. Results indicated that this compound exhibited significant activity against multidrug-resistant strains, suggesting its potential as a lead compound in antibiotic development . -
Case Study 2: Anticancer Properties
In vitro assays conducted on A549 lung cancer cells demonstrated that the compound could induce apoptosis at higher concentrations, with a notable reduction in cell proliferation observed after treatment . This positions it as a potential candidate for further development in cancer therapeutics.
4. Conclusion
This compound presents a compelling case for further investigation due to its diverse biological activities, particularly in antimicrobial and anticancer research. The structure-activity relationship plays a crucial role in determining its efficacy and safety profile, warranting additional studies to explore its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate to ensure high yield and purity?
- Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. For structurally similar pyridine-carboxylates, optimized conditions include:
- Temperature : Maintaining 60–80°C during coupling reactions to minimize side products.
- Catalysts : Using palladium catalysts for Suzuki-Miyaura cross-coupling of hydroxyphenyl moieties to the pyridine core (analogous to methods in ).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity.
- Monitoring : Reaction progress tracked via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR : H and C NMR to confirm substitution patterns (e.g., hydroxyphenyl proton signals at δ 6.7–7.3 ppm and pyridine carbons at δ 120–150 ppm).
- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H] calculated for CHNO: 258.0766). Similar compounds in show deviations <2 ppm using TOF analyzers.
- IR Spectroscopy : Key peaks for ester C=O (~1720 cm) and phenolic O-H (~3300 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å) with φ/ω scans. For similar compounds, unit cell parameters (e.g., a = 5.64 Å, b = 11.16 Å, c = 13.37 Å) were determined from 3560 reflections ( ).
- Refinement : SHELXL ( ) is preferred for small-molecule refinement. Challenges include:
- Disorder : Hydroxyphenyl groups may exhibit rotational disorder, requiring PART instructions in SHELXL.
- Hydrogen Bonding : C–H···O interactions (e.g., C4–H4···O2 in ) necessitate careful placement of H atoms using DFIX restraints.
- Validation : Check R (<0.05) and goodness-of-fit (GOF ≈ 1.0) to ensure data reliability .
Q. How should researchers address contradictions between computational models (e.g., DFT) and experimental data (e.g., NMR/XRD) for this compound?
- Methodological Answer :
- DFT Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to model geometry. Compare computed NMR shifts (via GIAO method) with experimental data.
- Crystal Packing Effects : Discrepancies in dihedral angles (e.g., hydroxyphenyl vs. pyridine ring) may arise from intermolecular forces not captured in gas-phase calculations. Incorporate PCM solvent models or X-ray coordinates for alignment.
- Statistical Validation : Apply linear regression (R >0.95) between calculated and observed shifts/angles. Outliers may indicate conformational flexibility or experimental artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the hydroxyphenyl (e.g., halogenation) or ester group (e.g., hydrolysis to carboxylic acid) as in .
- Biological Assays : Test derivatives for kinase inhibition (IC via fluorescence polarization) or antibacterial activity (MIC assays).
- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2). Correlate docking scores (ΔG) with experimental IC values.
- Data Analysis : Multivariate regression to identify key substituents (e.g., Hammett σ values for electronic effects) influencing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
